molecular formula C12H12N2O2S B2534484 N-(5-methyl-3-isoxazolyl)-2-(phenylthio)acetamide CAS No. 505088-70-0

N-(5-methyl-3-isoxazolyl)-2-(phenylthio)acetamide

Cat. No. B2534484
CAS RN: 505088-70-0
M. Wt: 248.3
InChI Key: VLUWXAXUFWOUPM-UHFFFAOYSA-N
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Description

“N-(5-methyl-3-isoxazolyl)-2-(phenylthio)acetamide” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a methyl group at the 5-position and an acetamide group at the N-position. The acetamide group is further substituted with a phenylthio group at the 2-position.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, which imparts aromaticity, and the acetamide and phenylthio groups, which could potentially participate in hydrogen bonding and other intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the isoxazole ring, acetamide group, and phenylthio group would likely influence its polarity, solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Synthesis and Anti-tumor Activities

Isoxazole compounds, including derivatives similar to the compound of interest, have been synthesized and tested for their anti-tumor activities. Novel isoxazoline compounds exhibited better anti-tumor activities, highlighting the potential of these compounds in cancer research (Qi Hao-fei, 2011).

Anticancer Agents

Derivatives of 5-methyl-4-phenyl thiazole, structurally related to the compound of interest, have shown promising anticancer activity. The study identified compounds with high selectivity and apoptosis-inducing capabilities against cancer cells, suggesting their potential as anticancer agents (A. Evren et al., 2019).

Antimicrobial and Anti-inflammatory Applications

Isoxazolyl pyrimidoquinolines and chromenopyrimidinones demonstrated significant antimicrobial activity and potent anti-inflammatory and analgesic activities. These findings indicate the potential use of isoxazole compounds in developing new antimicrobial and anti-inflammatory drugs (E. Rajanarendar et al., 2012).

Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant activity. The study found that these compounds present significant antioxidant activity, suggesting their potential use in oxidative stress-related conditions (K. Chkirate et al., 2019).

Antimicrobial Activity

Isoxazolyl-substituted 1,3,4-oxadiazoles were synthesized and evaluated for their in vitro antimicrobial activity. Certain compounds exhibited good activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Srinivas Marri et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information on whether this compound has any biological activity, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to provide accurate safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activity, investigating its chemical reactivity, or studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-9-7-11(14-16-9)13-12(15)8-17-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUWXAXUFWOUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(phenylsulfanyl)acetamide

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